molecular formula C6H13NOS2 B3033154 2,2-Bis(ethylsulfanyl)acetamide CAS No. 89450-18-0

2,2-Bis(ethylsulfanyl)acetamide

Cat. No.: B3033154
CAS No.: 89450-18-0
M. Wt: 179.3 g/mol
InChI Key: JUFUELCVDPUDFK-UHFFFAOYSA-N
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Description

2,2-Bis(ethylsulfanyl)acetamide is an organic compound with the molecular formula C6H13NOS2 and a molecular weight of 179.3 g/mol This compound is characterized by the presence of two ethylsulfanyl groups attached to an acetamide moiety

Preparation Methods

The synthesis of 2,2-Bis(ethylsulfanyl)acetamide can be achieved through several methods. One common synthetic route involves the reaction of ethyl mercaptan with chloroacetamide under basic conditions. The reaction typically proceeds as follows:

    Reaction of Ethyl Mercaptan with Chloroacetamide: Ethyl mercaptan (C2H5SH) is reacted with chloroacetamide (ClCH2CONH2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out at room temperature, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Bis(ethylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The oxidation of the sulfanyl groups leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles such as amines or halides.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts when necessary. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2-Bis(ethylsulfanyl)acetamide has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.

    Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Bis(ethylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s ethylsulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in microbial growth and inflammation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes and disrupt cellular processes.

Comparison with Similar Compounds

2,2-Bis(ethylsulfanyl)acetamide can be compared to other similar compounds, such as:

Conclusion

This compound is a compound of significant interest in scientific research due to its unique chemical properties and potential applications. Its synthesis, chemical reactions, and diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for further study and development.

Properties

IUPAC Name

2,2-bis(ethylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS2/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFUELCVDPUDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)N)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392634
Record name 2,2-bis(ethylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89450-18-0
Record name 2,2-bis(ethylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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